2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine
Overview
Description
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with a hydroxyethyl substituent at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been utilized for the development of covalent inhibitors, specifically as novel kras g12c inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to interact with their targets through covalent bonding . This interaction results in the inhibition of the target, thereby altering its function.
Biochemical Pathways
It’s worth noting that imidazo[1,2-a]pyridines and -pyrimidines have been found to target essential, conserved cellular processes .
Result of Action
Related compounds, such as imidazo[1,2-a]pyridine derivatives, have shown potent anticancer activity against kras g12c-mutated nci-h358 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of appropriate amidines with saturated ketones under copper catalysis . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the formation of the imidazo[1,2-a]pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrogenated imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the pyrimidine ring.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents at the second position.
Uniqueness: 2-(2-Hydroxyethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and biological activity compared to other imidazo[1,2-a]pyrimidine derivatives .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-5-2-7-6-11-4-1-3-9-8(11)10-7/h1,3-4,6,12H,2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURIMTZPPOXJBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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